Diamino-nonanedicarboxylic acid
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Overview
Description
Diamino-nonanedicarboxylic acid is an organic compound that belongs to the class of diamino acids It features a carboxylic acid group at each end of a nine-carbon chain, with two amino groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Diamino-nonanedicarboxylic acid can be synthesized through several methods. One common approach involves the reductive amination of dialdehyde cellulose disks using 2-picoline-borane . This method starts with the oxidation of filter paper with sodium periodate to produce dialdehyde cellulose disks, which are then subjected to reductive amination to yield diamino cellulose disks .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reductive amination techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: Diamino-nonanedicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Diamino-nonanedicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential role in cellular processes and as a component of biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential, including its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of various materials, including coatings, adhesives, and resins .
Mechanism of Action
The mechanism of action of diamino-nonanedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways .
Comparison with Similar Compounds
Diamino-nonanedicarboxylic acid can be compared with other similar compounds, such as:
Diamino acids: These include compounds like diaminopropanoic acid and diaminobutyric acid, which also feature two amino groups and a carboxylic acid group.
Vicinal diamines: Compounds with vicinal diamino functionalities, such as imidazolines and imidazolinones, share similar structural features and biological activities.
Uniqueness: this compound is unique due to its specific structure, which provides distinct chemical and biological properties
Properties
CAS No. |
73012-56-3 |
---|---|
Molecular Formula |
C11H22N2O4 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(2S,10S)-2,10-diaminoundecanedioic acid |
InChI |
InChI=1S/C11H22N2O4/c12-8(10(14)15)6-4-2-1-3-5-7-9(13)11(16)17/h8-9H,1-7,12-13H2,(H,14,15)(H,16,17)/t8-,9-/m0/s1 |
InChI Key |
NKXGAOCVXRXULI-IUCAKERBSA-N |
Isomeric SMILES |
C(CCC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCCC(C(=O)O)N)CCCC(C(=O)O)N |
Origin of Product |
United States |
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